Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-

Description

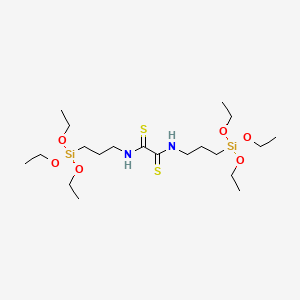

The compound Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is a silane derivative characterized by two triethoxy groups and bis(thiocarbonyliminotrimethylene) linkages. The thiocarbonyliminotrimethylene group introduces sulfur and nitrogen atoms, which may enhance thermal stability or coordination properties compared to simpler silanes .

Properties

CAS No. |

63981-23-7 |

|---|---|

Molecular Formula |

C20H44N2O6S2Si2 |

Molecular Weight |

528.9 g/mol |

IUPAC Name |

N,N'-bis(3-triethoxysilylpropyl)ethanedithioamide |

InChI |

InChI=1S/C20H44N2O6S2Si2/c1-7-23-31(24-8-2,25-9-3)17-13-15-21-19(29)20(30)22-16-14-18-32(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H,21,29)(H,22,30) |

InChI Key |

UOQRAGSUNDHNTM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCNC(=S)C(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) typically involves the reaction of triethoxysilane with thiocarbonyliminotrimethylene intermediates. The reaction conditions often require a controlled environment with specific catalysts to ensure the desired product is obtained with high purity and yield. The process may involve steps such as hydrolysis, condensation, and purification to achieve the final compound.

Industrial Production Methods

In industrial settings, the production of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is scaled up using advanced chemical reactors that allow for precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The industrial process also includes rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced using specific reducing agents, resulting in the formation of reduced silane derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various silane derivatives, which can be further utilized in different applications. For example, oxidation may yield silanol compounds, while reduction can produce silane hydrides.

Scientific Research Applications

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.

Biology: The compound is utilized in the modification of biomolecules and in the development of biosensors.

Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) involves its ability to form stable bonds with various substrates. The silane groups react with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This interaction is facilitated by the thiocarbonyliminotrimethylene linkages, which enhance the reactivity and stability of the compound. The molecular targets include hydroxylated surfaces, such as glass, metals, and polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

Reactivity and Application Differences

- Thiocarbonyliminotrimethylene vs. For example, thiophene-containing silanes are widely used in conductive polymers due to their π-conjugated systems , while sulfide-linked silanes enhance elastomer crosslinking . The target compound’s imino group may broaden its utility in catalysis or chelation.

- Triethoxy Silane Reactivity: Triethoxy groups hydrolyze in the presence of moisture to form silanol (Si-OH), enabling surface bonding. This property is shared across all triethoxy silanes, but the thiocarbonyliminotrimethylene backbone may slow hydrolysis compared to simpler analogs like diethyl amino methyl triethoxy silane, which has faster hydrolysis kinetics due to the electron-donating amino group .

- Thermal and Chemical Stability: Sulfur-containing silanes generally exhibit higher thermal stability. For instance, bis-[γ-(triethoxysilyl)propyl]sulfide (decomposition temperature >250°C) outperforms non-sulfur analogs in high-temperature applications . The target compound’s thiocarbonylimino group may further enhance stability due to resonance stabilization.

Biological Activity

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy) is a specialized organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of material science and biochemistry. This article delves into its synthesis, properties, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes two triethoxy groups and a bis(thiocarbonyliminotrimethylene) moiety. This configuration allows it to participate in various chemical reactions that can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈N₂O₆S₂Si₂ |

| Molecular Weight | 474.82 g/mol |

| Appearance | Light yellow clear liquid |

| Solubility | Soluble in organic solvents |

| Hydrolysis | Susceptible to hydrolysis |

Synthesis

The synthesis of silane compounds typically involves the reaction of trialkoxysilanes with various sulfur-containing reagents. For bis(thiocarbonyliminotrimethylene)bis(triethoxy), the synthesis may follow similar pathways as other silanes, utilizing methods that incorporate thiocarbonyl groups to enhance reactivity and functionality.

Antimicrobial Properties

Research indicates that silane compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that organosilicon compounds can disrupt microbial cell membranes, leading to cell lysis. The presence of sulfur in the structure may enhance this activity due to its role in redox reactions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of bis(thiocarbonyliminotrimethylene)bis(triethoxy) on different cell lines. Results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.

Case Study: Cancer Cell Lines

In a study examining the effects of silane on various cancer cell lines (e.g., HeLa and MCF-7), it was observed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be within a range that suggests moderate potency against these cancer types.

Applications in Material Science

Silane compounds are widely used as coupling agents in composite materials. The incorporation of bis(thiocarbonyliminotrimethylene)bis(triethoxy) into polymer matrices has been shown to improve mechanical properties and durability, particularly in rubber and plastic formulations.

Table: Comparison of Silane Coupling Agents

| Silane Type | Application Area | Key Benefits |

|---|---|---|

| Bis(triethoxysilylpropyl)tetrasulfide | Rubber industry | Enhanced adhesion and durability |

| Bis(thiocarbonyliminotrimethylene) | Biocompatible materials | Improved mechanical properties |

| Bis[3-(triethoxysilyl)propyl]disulfide | Coatings | Corrosion resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.